molecular formula C7H10N2O B12988874 N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine

N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine

Cat. No.: B12988874
M. Wt: 138.17 g/mol
InChI Key: JQEYRHJVKNXFOH-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine is a heterocyclic compound that features an oxazole ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylcyclopropanamine with oxazole derivatives under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield simpler amine derivatives .

Scientific Research Applications

N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-4-10-5-9-6/h4-5,8H,2-3H2,1H3

InChI Key

JQEYRHJVKNXFOH-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=COC=N2

Origin of Product

United States

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